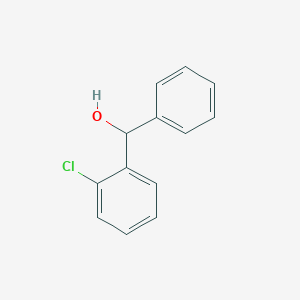

(2-Chlorophenyl)(phenyl)methanol

Description

(2-Chlorophenyl)(phenyl)methanol is a chiral secondary alcohol characterized by a 2-chlorophenyl group and a phenyl group attached to a central methanol carbon. Its molecular formula is C₁₃H₁₁ClO (molecular weight: 218.68 g/mol). The compound exhibits stereogenic properties due to its α-phenyl group, often existing as a racemic mixture unless resolved enantioselectively .

Properties

IUPAC Name |

(2-chlorophenyl)-phenylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClO/c14-12-9-5-4-8-11(12)13(15)10-6-2-1-3-7-10/h1-9,13,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGDRELLAZGINQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10861669 | |

| Record name | (2-Chlorophenyl)(phenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10861669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6954-45-6 | |

| Record name | 2-Chlorobenzhydrol, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006954456 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6954-45-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37575 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2-chlorophenyl)(phenyl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLOROBENZHYDROL, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NHZ92535D4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: (2-Chlorophenyl)(phenyl)methanol can be synthesized through the reduction of 2-chlorobenzophenone using sodium borohydride in ethanol. The reaction is typically carried out at room temperature for several hours, resulting in the formation of the desired alcohol .

Industrial Production Methods:

Types of Reactions:

Oxidation: this compound can undergo oxidation to form the corresponding ketone, 2-chlorobenzophenone.

Reduction: The compound itself is typically synthesized through the reduction of 2-chlorobenzophenone.

Substitution: The hydroxyl group in this compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).

Reduction: Sodium borohydride (NaBH4) is commonly used for the reduction of 2-chlorobenzophenone to this compound.

Substitution: Various reagents can be used depending on the desired substitution, such as halogenating agents for halogenation reactions.

Major Products Formed:

Oxidation: 2-Chlorobenzophenone

Reduction: this compound

Substitution: Depending on the substituent introduced, various derivatives of this compound can be formed.

Scientific Research Applications

Pharmaceutical Applications

(2-Chlorophenyl)(phenyl)methanol has garnered attention in pharmaceutical research due to its potential biological activities, particularly its antimicrobial and anti-inflammatory properties. Studies have indicated that this compound may interact with specific biological targets, leading to enzyme inhibition and modulation of cellular pathways.

Case Study: Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit varying degrees of antimicrobial activity against different pathogens. For instance, modifications to the chlorophenyl group can enhance its efficacy against Gram-positive and Gram-negative bacteria.

| Modification | Pathogen Tested | Efficacy |

|---|---|---|

| Unmodified | E. coli | Moderate |

| 2-Nitro derivative | Staphylococcus aureus | High |

| 4-Methyl derivative | Pseudomonas aeruginosa | Low |

These findings suggest a promising avenue for developing new antimicrobial agents based on this compound.

Agrochemical Synthesis

In agrochemicals, this compound serves as an intermediate in the synthesis of pesticides and herbicides. Its structure allows for modifications that can enhance the efficacy and specificity of agrochemical formulations.

Example: Synthesis of Pesticides

The compound can be utilized in the synthesis of various pesticide classes by reacting it with different functional groups to produce compounds with targeted pest control properties.

| Pesticide Type | Synthesis Method | Key Features |

|---|---|---|

| Insecticide | Nitration followed by esterification | High specificity for target insects |

| Herbicide | Alkylation reactions | Broad-spectrum activity |

Material Science

This compound is also being explored in the field of materials science, particularly in polymer synthesis. Its ability to participate in various polymerization reactions allows for the development of novel materials with unique properties.

Application in Polymer Synthesis

The compound can be used as a monomer or co-monomer in the production of polymers that exhibit desirable mechanical and thermal properties.

| Polymer Type | Monomer Ratio | Properties |

|---|---|---|

| Thermoplastic elastomers | 1:1 with styrene | Enhanced flexibility |

| Conductive polymers | 1:3 with aniline | Improved electrical conductivity |

Research Applications

In academic and industrial research settings, this compound is valuable for studying reaction mechanisms and developing new synthetic methodologies. Its unique structure facilitates investigations into chemical reactivity patterns and biological interactions.

Research Focus: Mechanistic Studies

Researchers have utilized this compound to explore various reaction pathways in organic synthesis, contributing to a better understanding of substitution reactions involving chlorinated phenolic compounds.

Mechanism of Action

The mechanism of action of (2-Chlorophenyl)(phenyl)methanol involves its interaction with molecular targets through its hydroxyl group and aromatic rings. The compound can form hydrogen bonds and π-π interactions with various biomolecules, influencing their structure and function. These interactions can affect biological pathways and processes, making the compound useful in medicinal chemistry and drug design .

Comparison with Similar Compounds

Comparison with Structural Analogs

Chlorophenyl vs. Phenyl Derivatives

The 2-chlorophenyl group significantly enhances biological activity compared to unsubstituted phenyl groups in multiple systems:

Mechanistic Insight : The chlorine atom improves binding via hydrophobic interactions and electron-withdrawing effects, stabilizing ligand-receptor complexes .

Positional Isomerism

- 2-Chlorophenyl vs. 3-Chlorophenyl: (2-Chlorophenyl)(3-chlorophenyl)methanol (CAS 126517-23-5) exhibits distinct physicochemical properties (molecular weight: 253.13 g/mol) but lacks reported biological data .

- Para vs. Ortho Substitution : In PDE9A inhibitors, para-methoxylphenyl (compound 28) is 10–15× more potent than ortho/meta isomers due to optimized van der Waals interactions with Met365 .

Methyl-Substituted Analogs

(2-Chloro-4-methylphenyl)(phenyl)methanol (CAS 1698454-23-7) introduces a methyl group, increasing steric bulk but reducing polarity. No direct activity data are available, though such modifications often alter metabolic stability .

Physicochemical Properties

Lipophilicity vs. Polarity :

Functional Group Modifications

- Phosphoryl Derivatives: (2-Chlorophenyl)(diphenylphosphoryl)methanol (C₁₉H₁₆ClO₂P) demonstrates utility in catalysis, forming hydrogen-bonded supramolecular structures that enhance stereoselectivity in hydrogenation reactions .

- Sulfinyl Derivatives : Used in asymmetric synthesis, leveraging the chiral center for enantioselective transformations .

Biological Activity

(2-Chlorophenyl)(phenyl)methanol, also known as 4-(2-chlorophenyl)phenylmethanol, is an organic compound notable for its diverse biological activities and potential applications in medicinal chemistry. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The molecular formula of this compound is C13H11ClO. The compound features a chlorinated phenyl group attached to a benzyl alcohol structure, which influences its reactivity and biological interactions.

Synthesis Methods:

- From 2-Chlorobenzaldehyde: The compound can be synthesized by reacting 2-chlorobenzaldehyde with phenylmagnesium bromide in a Grignard reaction.

- Catalytic Methods: Recent studies have demonstrated efficient thiolation reactions using this compound as a substrate, yielding significant product amounts under optimized conditions .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens, including Pseudomonas aeruginosa. Its derivatives have been evaluated for their ability to inhibit the PqsD enzyme, which is crucial for the virulence of this bacterium. The structure-activity relationship studies revealed that modifications in the chlorophenyl group significantly affect inhibitory potency .

Anti-Inflammatory and Analgesic Effects

In vitro assays have shown that this compound possesses anti-inflammatory properties. It has been tested in models of inflammation where it demonstrated a reduction in pro-inflammatory cytokines. This suggests potential applications as an analgesic or anti-inflammatory agent .

Case Studies

- Antitussive Activity: A study examined the antitussive effects of related compounds in guinea pigs, revealing that this compound derivatives could suppress cough reflexes effectively, indicating potential use in respiratory therapies .

- Inhibition of Cryptosporidium PI(4)K: Another research highlighted the compound's role as an inhibitor of the PI(4)K enzyme in Cryptosporidium, a pathogen responsible for gastrointestinal diseases. The findings showed that structural modifications could enhance selectivity and potency against this pathogen .

The biological activity of this compound is attributed to its ability to interact with various biological targets:

- Enzyme Inhibition: The compound inhibits specific enzymes involved in pathogenic processes.

- Receptor Modulation: It has been shown to interact with several receptors implicated in inflammation and pain pathways, such as adrenergic and cannabinoid receptors .

- Cytokine Regulation: It modulates the production of cytokines, thereby influencing immune responses.

Toxicological Profile

While exploring its therapeutic potential, it is crucial to consider the toxicological aspects of this compound. Preliminary studies indicate moderate toxicity levels; however, detailed assessments are necessary to establish safety profiles for clinical applications .

Q & A

Q. What are the recommended storage conditions for (2-chlorophenyl)(phenyl)methanol to ensure compound integrity?

this compound should be stored in a tightly sealed container under inert gas (e.g., nitrogen) to prevent moisture absorption and oxidation. The compound is light-sensitive; thus, protection from UV exposure is critical. Avoid drying processes that may alter its hygroscopic properties, as noted in pharmaceutical-grade handling guidelines .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- X-ray crystallography : Single-crystal X-ray diffraction (SC-XRD) provides precise molecular geometry, including bond angles (e.g., C–Cl bond angle: 110.54°), torsion angles, and crystal packing. Orthorhombic crystal systems (space group P222) with unit cell parameters (a = 9.094 Å, b = 10.917 Å, c = 18.066 Å) are reported for structurally similar diarylmethanols .

- NMR spectroscopy : H and C NMR can confirm hydroxyl proton environments and aromatic substitution patterns.

- Chromatography : HPLC with UV detection (λ = 254 nm) ensures purity, especially when synthesizing derivatives for pharmaceutical applications .

Q. What are the common synthetic pathways for this compound, and what key reaction parameters must be controlled?

- Reduction of ketone precursors : Use NaBH or LiAlH to reduce (2-chlorophenyl)(phenyl)methanone in anhydrous THF at 0–5°C. Excess reducing agent must be quenched with acidic workup to isolate the alcohol .

- Grignard reactions : React 2-chlorophenylmagnesium bromide with benzaldehyde, followed by hydrolysis. Strict temperature control (<0°C) prevents side reactions like over-addition.

- Critical parameters : Moisture exclusion, inert atmosphere, and stoichiometric precision (molar ratio 1:1.2 for ketone:reducing agent) .

Advanced Research Questions

Q. How does the crystal structure of this compound inform its stereochemical and electronic properties?

SC-XRD data reveal a twisted conformation between the 2-chlorophenyl and phenyl rings (dihedral angle: 85.3°), which impacts intermolecular interactions (e.g., van der Waals forces) and solubility. The chlorine atom at the ortho position induces steric hindrance, reducing rotational freedom and stabilizing specific conformers. Hydrogen bonding between the hydroxyl group and adjacent aromatic π-systems (O–H···π distance: 2.89 Å) further stabilizes the crystal lattice .

Q. What analytical strategies can resolve contradictions in purity assessments when synthesizing this compound?

- Combined chromatography-mass spectrometry : LC-MS (ESI+) identifies byproducts like oxidized ketones or dechlorinated derivatives. For example, a molecular ion peak at m/z 294.78 ([M+H]) confirms the target compound, while m/z 277.12 suggests dehydration .

- Differential scanning calorimetry (DSC) : Compare melting points (literature: 120–122°C) with experimental data to detect polymorphic impurities.

- Elemental analysis : Validate C, H, and Cl content (theoretical: C 73.01%, H 4.96%, Cl 11.48%) to confirm stoichiometric purity .

Q. How do phosphorus-based reagents influence the reactivity of this compound in phosphorylation reactions?

Reaction with diphenylphosphine oxide under basic conditions (e.g., KCO in DMF) yields phosphorylated derivatives. The hydroxyl group acts as a nucleophile, attacking the electrophilic phosphorus center. Reaction monitoring via P NMR shows a characteristic shift from δ 25 ppm (free diphenylphosphine oxide) to δ 40 ppm (product). Steric effects from the ortho-chlorine slow reaction kinetics, requiring elevated temperatures (80°C, 12 h) for completion .

Methodological Notes

- Contradiction handling : If NMR data conflict with computational predictions (e.g., DFT-calculated chemical shifts), validate via heteronuclear correlation experiments (HSQC/HMBC) .

- Safety protocols : Use fume hoods and PPE (gloves, goggles) due to potential toxicity from chlorinated intermediates. Waste must be neutralized before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.